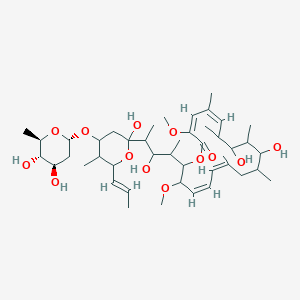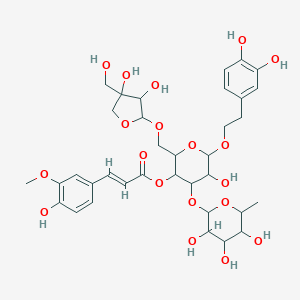
Cholestan-3,6-diyl disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholestan-3,6-diyl disulfate is a compound that has recently gained attention in the field of scientific research due to its potential therapeutic properties. This molecule is a derivative of cholesterol and has been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Cholestan-3,6-diyl disulfate has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the expression of genes involved in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to improve glucose metabolism and increase insulin sensitivity.
Mecanismo De Acción
The mechanism of action of Cholestan-3,6-diyl disulfate is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation, and activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been shown to improve glucose metabolism by increasing the expression of GLUT4 and reducing insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cholestan-3,6-diyl disulfate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound has been shown to exhibit various biological activities, making it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the research on Cholestan-3,6-diyl disulfate. One area of interest is the development of novel therapeutic agents based on this compound. Another direction is to further investigate the mechanism of action and identify specific molecular targets. Additionally, research can be conducted to study the potential side effects and toxicity of this compound. Finally, studies can be conducted to investigate the effects of this compound on other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a compound that has shown promise in various scientific research applications. Its anti-inflammatory, anti-cancer, and anti-diabetic effects make it a promising candidate for further research. While the mechanism of action is not fully understood, there are several future directions for research on this compound. Overall, this compound is an exciting area of research with the potential to lead to the development of novel therapeutic agents.
Métodos De Síntesis
Cholestan-3,6-diyl disulfate can be synthesized by the reaction of cholesterol with sulfuric acid under specific conditions. The reaction yields a mixture of products, and the desired compound can be isolated by column chromatography. The purity of the compound can be confirmed by using analytical techniques such as NMR and Mass Spectrometry.
Propiedades
Número CAS |
141677-53-4 |
|---|---|
Fórmula molecular |
C27H46Na2O8S2 |
Peso molecular |
608.8 g/mol |
Nombre IUPAC |
disodium;[(3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] sulfate |
InChI |
InChI=1S/C27H48O8S2.2Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(35-37(31,32)33)24-15-19(34-36(28,29)30)11-13-27(24,5)23(20)12-14-26(21,22)4;;/h17-25H,6-16H2,1-5H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-;;/m1../s1 |
Clave InChI |
LSZOEUUICRWOTO-JFEUVQKDSA-L |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+] |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+] |
Sinónimos |
5 alpha-cholestan-3 beta,6 alpha-diyl disulfate cholest-3,6-di-SO4 cholestan-3,6-diyl disulfate cholestan-3,6-diyl disulfate, disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)


![[(2R,3S)-3-amino-4-[[(2S)-2-[[(E,2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadec-12-enoyl]amino]-3-methylbutanoyl]-[(2S)-1-oxo-3-sulfooxypropan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B233965.png)
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)
![3,4-dimethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233983.png)
![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)

![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide](/img/structure/B234002.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)


![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)